molecular formula C10H15NO2 B2694322 (R)-2-Amino-3-(benzyloxy)propan-1-ol CAS No. 58577-87-0; 58577-88-1

(R)-2-Amino-3-(benzyloxy)propan-1-ol

Cat. No.: B2694322
CAS No.: 58577-87-0; 58577-88-1
M. Wt: 181.235
InChI Key: ZJUOMDNENVWMPL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-3-(benzyloxy)propan-1-ol (CAS: 58577-95-0) is a chiral amino alcohol derivative with the molecular formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.69 g/mol . It is supplied as a hydrochloride salt for research purposes, with a purity exceeding 95% . Key properties include:

  • Storage: Recommended at 2–8°C in solution form.
  • Solubility: Requires solvent optimization (e.g., DMSO) for stock preparation.

The compound’s stereochemistry (R-configuration) and benzyloxy group make it a valuable intermediate in asymmetric synthesis and pharmaceutical research, though its specific biological targets remain under investigation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUOMDNENVWMPL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974135
Record name 2-Amino-3-(benzyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58577-87-0
Record name 2-Amino-3-(benzyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-2-Amino-3-benzyloxy-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Backbones

2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide
  • Key Differences: Replaces the propanol group with a thiazol-2-ylamide moiety.
  • Biological Activity: Exhibits low antimicrobial activity (0% inhibition in preliminary assays) compared to nitroguanidino-substituted analogues, which show moderate activity (e.g., 8–11% inhibition) .
  • Synthesis : Prepared via conventional or microwave-assisted methods, highlighting the impact of heterocyclic substituents on bioactivity .
(S)-2-Amino-3-(benzyloxy)propan-1-ol Hydrochloride
  • Key Difference : S-enantiomer (CAS: 61366-43-6) of the target compound.
  • Implications : Stereochemistry may influence chiral recognition in biological systems, though direct activity comparisons are unavailable .

Benzyloxy-Substituted Amino Acids

(±)-2-Amino-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic Acid (AT182)
  • Key Differences : Incorporates an indole ring and carboxylic acid group.
  • Application: Acts as a LAT1 transporter inhibitor, contrasting with the propanol derivative’s undefined mechanism .
  • Synthesis : Two-step procedure involving acetamido intermediates, emphasizing the role of aromatic systems in transporter affinity .

Spiroketal and Organocatalyzed Derivatives

(R)-1-(3-((Benzyloxy)methoxy)phenyl)propan-1-ol
  • Key Differences : Contains a benzyloxy-methoxy phenyl substituent.
  • Synthesis: Achieved via aziridine organocatalysis with 91% yield and 99% enantiomeric excess (ee), demonstrating the efficiency of chiral catalysts for benzyloxy-containing alcohols .
(S)-2a (Spiroketal-Containing Compound)
  • Key Differences : Features a spiroketal backbone and benzyloxy-methoxy group .
  • Synthesis : Higher yield (96.5% ) and enantioselectivity (>99% ee) compared to other derivatives, underscoring the structural advantages of spiroketal frameworks in asymmetric synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Structural Features Biological Activity/Application Synthesis Yield/ee Reference
(R)-2-Amino-3-(benzyloxy)propan-1-ol HCl 58577-95-0 C₁₀H₁₆ClNO₂ Benzyloxy, propanol amine Research intermediate N/A
2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide - - Thiazol-2-ylamide, benzyloxy Low antimicrobial activity Microwave synthesis
(R)-1-(3-((Benzyloxy)methoxy)phenyl)propan-1-ol - - Benzyloxy-methoxy phenyl High enantioselectivity 91% yield, 99% ee
(±)-2-Amino-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic acid (AT182) - - Indole, carboxylic acid LAT1 transporter inhibition Two-step synthesis
(S)-2a (Spiroketal Derivative) - - Spiroketal, benzyloxy-methoxy Asymmetric synthesis model 96.5% yield, >99% ee

Key Research Findings

Thiazole Substitution: Derivatives with thiazol-2-ylamide groups exhibit reduced antimicrobial activity compared to nitroguanidino analogues, suggesting that electron-withdrawing groups may enhance bioactivity .

Stereochemical Impact : The R-configuration in the target compound is critical for applications requiring chiral specificity, though direct comparisons with the S-enantiomer are lacking .

Synthetic Efficiency: Organocatalyzed methods achieve superior yields and enantioselectivity (>99% ee) for benzyloxy-containing alcohols compared to traditional routes .

Structural Flexibility : Compounds with spiroketal or indole backbones demonstrate divergent biological roles (e.g., transporter inhibition vs. antimicrobial activity), highlighting the importance of core structure in functional optimization .

Q & A

Q. What are the optimal synthetic routes for (R)-2-Amino-3-(benzyloxy)propan-1-ol to achieve high enantiomeric purity?

Methodological Answer: The synthesis typically involves asymmetric reduction or chiral resolution. For example, enantioselective hydrogenation of a ketone precursor using catalysts like Ru-BINAP complexes can yield the (R)-enantiomer with >90% enantiomeric excess (ee). Key steps include:

  • Precursor preparation : Starting from benzyloxy-protected aldehyde intermediates.
  • Reduction : Use of chiral catalysts or enzymes (e.g., alcohol dehydrogenases) to ensure stereochemical fidelity .
  • Purification : Chiral chromatography (e.g., Chiralpak AD-H column) or crystallization with resolving agents (e.g., tartaric acid derivatives) to isolate the (R)-isomer .

Q. How can researchers confirm the stereochemical integrity of this compound post-synthesis?

Methodological Answer:

  • Chiral HPLC : Compare retention times with authentic (R)- and (S)-standards under isocratic conditions (e.g., hexane:isopropanol 90:10, 1 mL/min) .
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values (e.g., [α]D = +15° for (R)-isomer in methanol) .
  • NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to split signals of diastereomeric complexes .

Q. What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?

Methodological Answer:

  • LC-MS : Monitor reaction progress and identify intermediates via molecular ion peaks (e.g., m/z 224 [M+H]⁺ for the benzyloxy precursor) .
  • FT-IR : Confirm functional groups (e.g., NH stretch at 3350 cm⁻¹, OH stretch at 3200 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .

Advanced Research Questions

Q. How does the position of substituents on the benzyloxy group affect the compound’s biological activity?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs with substituents at para, meta, or ortho positions (e.g., 4-fluoro vs. 3-methoxy derivatives).
  • Biological Assays : Test receptor binding affinity (e.g., serotonin transporter inhibition in HEK293 cells) and compare IC₅₀ values. For example, 4-fluoro analogs show 10-fold higher potency than 3-methoxy derivatives due to enhanced lipophilicity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., liver microsomal assays) to identify rapid degradation in vivo .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., dealkylated or oxidized products) .
  • Dose-Response Optimization : Adjust dosing regimens in animal models to account for species-specific differences in clearance rates .

Q. How can computational methods guide the design of this compound derivatives with improved selectivity?

Methodological Answer:

  • QSAR Modeling : Train models on datasets of similar amino alcohols to predict logP, pKa, and binding energy .
  • Free Energy Perturbation (FEP) : Simulate mutations in target binding pockets (e.g., serotonin transporter) to prioritize derivatives with reduced off-target effects .
  • ADMET Prediction : Use tools like SwissADME to filter compounds with unfavorable toxicity or solubility profiles .

Q. What experimental designs address discrepancies in enantiomer-specific activity reported across studies?

Methodological Answer:

  • Blinded Stereochemical Validation : Re-synthesize both enantiomers using independent routes and re-test in standardized assays .
  • Receptor Profiling : Compare binding kinetics (e.g., SPR or radioligand assays) for (R)- and (S)-isomers against related targets (e.g., monoamine transporters) .
  • Cross-Study Meta-Analysis : Aggregate data from multiple labs to identify confounding variables (e.g., assay pH or temperature) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.